Steppogenin

Catalog No.
S1551292
CAS No.
56486-94-3
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Steppogenin

CAS Number

56486-94-3

Product Name

Steppogenin

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2

InChI Key

QBLQLKNOKUHRCH-UHFFFAOYSA-N

SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O

Synonyms

Norartocarpanone; (2S)-5,7,2',4'-Tetrahydroxyflavanone; (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O

Antioxidant Activity:

Studies suggest Steppogenin possesses potent antioxidant properties. In vitro (performed in a test tube) and in vivo (performed in a living organism) experiments have demonstrated its ability to scavenge free radicals, molecules associated with oxidative stress and cell damage. This antioxidant capacity could potentially contribute to the prevention of various diseases, including:

  • Neurodegenerative diseases: Steppogenin's ability to combat free radicals might offer neuroprotective benefits, potentially mitigating the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Anti-inflammatory Activity:

Research suggests Steppogenin may exhibit anti-inflammatory properties. Studies have shown its ability to:

  • Inhibit the production of inflammatory mediators [].
  • Suppress the activity of enzymes involved in inflammation [].

These findings indicate Steppogenin's potential role in managing inflammatory conditions such as arthritis and inflammatory bowel disease.

Anti-cancer Activity:

Preliminary research suggests Steppogenin may possess anti-cancer properties. Studies have reported its ability to:

  • Induce cell death in cancer cells [].
  • Suppress the proliferation of cancer cells.

Steppogenin, scientifically known as 5,7,2',4'-tetrahydroxyflavanone, is a flavonoid compound primarily isolated from the Morus alba (white mulberry) and Cudrania tricuspidata plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its structure features multiple hydroxyl groups that contribute to its reactivity and biological efficacy.

  • Research suggests Steppogenin may act as an inhibitor of HIF-1α and DLL4, molecules involved in cellular processes []. However, the detailed mechanism of action requires further investigation [].
  • Information on safety and hazards associated with Steppogenin is not available in publicly accessible scientific literature. It's important to handle unknown compounds with caution in a laboratory setting.
Typical of flavonoids, particularly involving its hydroxyl groups. It can undergo oxidation and reduction reactions, which are crucial for its antioxidant properties. Additionally, steppogenin has been shown to inhibit specific enzymes, such as α-glucosidase, demonstrating its potential in managing blood glucose levels. The inhibition mechanism is characterized by noncompetitive inhibition, with kinetic parameters indicating a Km value of 1.1×103 M1.1\times 10^{-3}\text{ M} and a Ki value of 1×105 M1\times 10^{-5}\text{ M} .

Steppogenin exhibits significant biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
  • Anti-inflammatory Effects: Steppogenin suppresses inflammatory responses by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .
  • Anticancer Properties: Recent studies indicate that steppogenin inhibits tumor growth and angiogenesis by targeting hypoxia-inducible factor 1-alpha (HIF-1α) and DLL4 activity in endothelial cells under hypoxic conditions .

Steppogenin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves the extraction from plants like Morus alba and Cudrania tricuspidata using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic routes may involve the use of flavonoid precursors and specific reagents to introduce hydroxyl groups at designated positions on the flavonoid backbone.
  • Microwave-Assisted Synthesis: This modern technique enhances the yield and purity of steppogenin through rapid heating and controlled reaction conditions .

Steppogenin has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it is explored as a potential therapeutic agent for diseases like diabetes and cancer.
  • Nutraceuticals: Its antioxidant properties make it suitable for dietary supplements aimed at reducing oxidative stress.
  • Cosmetics: The compound's ability to combat inflammation and oxidative damage is being investigated for skincare formulations.

Research on steppogenin's interactions with other compounds indicates its synergistic effects when combined with other flavonoids or antioxidants. For instance, studies have shown that steppogenin can enhance the bioavailability of certain vitamins like ascorbic acid when formulated together . Additionally, its interaction with cellular pathways involved in inflammation suggests potential for combination therapies in treating inflammatory diseases.

Steppogenin shares structural similarities with other flavonoids but is unique due to its specific hydroxylation pattern. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
OxyresveratrolContains two additional hydroxyl groupsStronger competitive inhibitor of α-glucosidase
QuercetinThree hydroxyl groups on the flavonoid ringWell-known for broad antioxidant properties
KaempferolSimilar flavonoid backboneExhibits strong anti-cancer activity

Steppogenin's distinct arrangement of hydroxyl groups contributes to its unique biological activities compared to these similar compounds.

The development of robust analytical methods for steppogenin quantification represents a critical advancement in natural product analysis. A comprehensive high-performance liquid chromatography-diode array detection method has been established for the simultaneous quantification of steppogenin and related flavonoids from Morus alba extracts [1] [2].

Method Development and Optimization

The chromatographic separation was achieved using an Agilent Eclipse XD8-C18 column (4.6 × 150 mm, 5 μm particle size) maintained at 25°C [1]. The mobile phase consisted of a multi-step gradient elution system comprising 0.1% formic acid in methanol (solvent A) and water (solvent B), pumped at a flow rate of 1.0 mL/min [1]. The optimized gradient conditions were: 0-40 minutes, 35-100% A; 40-45 minutes, 100% A; 45-52 minutes, 100-35% A; and 52-60 minutes, 35% A [1]. Detection was performed using a Waters 2998 Photodiode Array detector at wavelengths of 210, 254, and 280 nm, with chromatograms obtained at 254 nm for optimal visualization of all peaks [1].

The method successfully separated steppogenin from three other flavonoids (sanggenol L, kuwanon G, and kuwanon C) within 40 minutes, with steppogenin eluting at 14.6 minutes [1]. Peak identification was confirmed by comparing retention times and ultraviolet spectra with authentic marker compounds [1].

Validation Parameters and Performance

The validation study demonstrated exceptional analytical performance across all critical parameters. Linearity was established over the concentration range of 5-200 μg/mL for all analytes, with correlation coefficients (R²) exceeding 0.9957 [1] [2]. For steppogenin specifically, the regression equation was y = 1608.2x - 5346.2 with R² = 0.9995 [1].

Sensitivity parameters showed remarkable performance with the limit of detection for steppogenin determined at 0.006 μg/mL and the limit of quantification at 0.020 μg/mL, based on signal-to-noise ratios of 3:1 and 10:1, respectively [1] [2]. These values demonstrate the method's capability to detect and quantify steppogenin at very low concentrations.

Precision and accuracy were evaluated through both intra-day and inter-day studies using three concentration levels (50, 150, and 300 μg/mL) [1]. Intra-day precision, expressed as relative standard deviation, ranged from 0.22% to 2.27%, while inter-day precision ranged from 0.25% to 1.65% [1]. Accuracy, measured as recovery percentage, was between 97.51% and 106.39% for intra-day testing and 97.32% to 105.54% for inter-day testing [1] [2].

ParameterSteppogenin Values
Calibration Range5-200 μg/mL
Correlation Coefficient (R²)0.9995
Limit of Detection0.006 μg/mL
Limit of Quantification0.020 μg/mL
Intra-day Precision (RSD)≤2.27%
Inter-day Precision (RSD)≤1.65%
Intra-day Accuracy97.51-106.39%
Inter-day Accuracy97.32-105.54%

Liquid Chromatography-Tandem Mass Spectrometry Protocols for Bioavailability Studies

A validated liquid chromatography-tandem mass spectrometry method has been developed specifically for steppogenin bioavailability and pharmacokinetic studies [3]. This method represents a significant advancement in enabling precise quantification of steppogenin in biological matrices.

Method Development and Conditions

The liquid chromatography-tandem mass spectrometry system was configured for optimal sensitivity and selectivity in biological sample analysis [3]. The method employed a calibration curve prepared in the concentration range of 1-1,000 ng/mL using calibration standards, with three levels of quality control samples at 3, 125, and 750 ng/mL [3].

Validation Performance

Linearity, precision, and accuracy results were within 15% coefficient of variance across all tested concentrations [3]. The method demonstrated excellent recovery characteristics with mean recoveries ranging from 68.06% to 89.47% with coefficients of variance less than 11.87% [3]. Matrix effects were well-controlled, ranging from 59.03% to 66.72% with coefficients of variance below 9.031% [3].

Bioavailability Assessment

The validated method was successfully applied to assess route-dependent bioavailability of steppogenin [3]. Results revealed significant differences in bioavailability based on administration route: intravenous (100%), subcutaneous (84.7-96.0%), intraperitoneal (54.0-54.6%), and oral (5.73-10.0%) [3]. The low oral bioavailability was attributed to P-glycoprotein efflux and first-pass phase II metabolism [3].

ParameterValues
Calibration Range1-1,000 ng/mL
Quality Control Levels3, 125, 750 ng/mL
Recovery68.06-89.47% (CV ≤11.87%)
Matrix Effect59.03-66.72% (CV ≤9.031%)
Bioavailability (IV)100%
Bioavailability (SC)84.7-96.0%
Bioavailability (IP)54.0-54.6%
Bioavailability (PO)5.73-10.0%

Stability Assessment Under Physiological Conditions

Understanding the stability characteristics of steppogenin under physiological conditions is essential for optimizing analytical methods and formulation strategies. Research indicates that steppogenin, like other flavonoids, exhibits pH-dependent stability patterns [4] [5].

pH-Dependent Stability

Flavonoids, including steppogenin, demonstrate increased instability at alkaline pH values [4]. Studies on structurally related flavonoids such as quercetin and fisetin have shown that degradation rates increase significantly when medium pH rises from 6.0 to 7.5 [4]. This pH sensitivity has important implications for steppogenin stability in physiological environments, particularly in the intestinal tract where pH can reach alkaline levels [5].

The degradation mechanism involves autooxidation processes that are accelerated under alkaline conditions [5]. For steppogenin, which possesses multiple hydroxyl groups in its structure, similar pH-dependent degradation patterns are expected [4]. This necessitates careful pH control during analytical procedures and storage conditions.

Temperature Effects

Temperature significantly influences the stability of flavonoid compounds [4]. Studies demonstrate that higher temperatures accelerate degradation reactions, with rate constants increasing substantially at elevated temperatures [4]. For optimal stability, steppogenin should be stored at reduced temperatures, with recommendations for storage at -20°C under desiccated conditions [6].

Microemulsion Formulation for Stability Enhancement

Innovative formulation approaches have been developed to address stability challenges. Microemulsion techniques have shown remarkable success in enhancing steppogenin solubility, increasing it up to 3000-fold compared to aqueous solutions [7] [8]. These formulations not only improve solubility but also provide stability benefits through protection from environmental factors [7].

The microemulsion systems demonstrated good stability after preparation, making them viable options for both analytical applications and potential therapeutic formulations [7]. The enhanced stability in microemulsion systems is attributed to the protective environment provided by the surfactant matrix [9].

ConditionSteppogenin Response
Temperature EffectStable at room temperature (25°C)
pH EffectUnstable at alkaline pH
Microemulsion StabilityEnhanced solubility up to 3000-fold
Storage RecommendationsStore at -20°C, protect from light
Solution StabilityPrepare fresh solutions recommended

Comparative Profiling with Related Flavonoids

Steppogenin belongs to the flavanone subclass of flavonoids, sharing structural similarities with other bioactive compounds while maintaining distinct analytical characteristics [10] [11]. Comparative analysis with related flavonoids provides important insights for method development and compound identification.

Structural Characteristics and Classification

Steppogenin (C₁₅H₁₂O₆, molecular weight 288.3 g/mol) is classified as a 2',4',5,7-tetrahydroxyflavanone [10] [12]. Its structure features the characteristic flavanone backbone with specific hydroxylation patterns that distinguish it from other flavonoids [11]. The compound is also known by its synonym norartocarpanone and has been identified in various plant species including Morus alba, Euphorbia stepposa, and Cudrania tricuspidata [10] [11].

Comparative Analysis with Major Flavonoids

Quercetin, a widely studied flavonol (C₁₅H₁₀O₇, 302.2 g/mol), differs from steppogenin in both structural class and analytical behavior [13] [14]. While quercetin demonstrates higher antioxidant activity, steppogenin exhibits superior tyrosinase inhibitory activity with IC₅₀ values below 50 μM, making it more potent than kojic acid [12] [15].

Rutin, the glycoside form of quercetin (C₂₇H₃₀O₁₆, 610.5 g/mol), represents 49.5% quercetin by weight [14]. Comparative studies indicate that quercetin generally shows higher biological activity than rutin due to the absence of the bulky sugar moiety that may interfere with binding interactions [16] [17] [18].

Naringenin (C₁₅H₁₂O₅, 272.3 g/mol) shares the flavanone classification with steppogenin, making it the most structurally similar compound in comparative studies [19]. Both compounds belong to the same subclass and exhibit similar chromatographic behavior, requiring careful optimization of analytical conditions for separation [20].

Analytical Differentiation Strategies

The development of analytical methods for steppogenin must account for potential interferences from structurally related compounds [20]. Ultraviolet-visible spectroscopy provides one approach for differentiation, as flavonoid subclasses exhibit characteristic absorption patterns [20]. Flavanones like steppogenin typically show different spectral characteristics compared to flavones and flavonols [21].

High-performance liquid chromatography-diode array detection methods have proven effective for simultaneous analysis of multiple flavonoids [21] [22]. The stepwise classification strategy using projected distance resolution methods has shown superior performance in distinguishing flavonoid classes based on ultraviolet-visible spectra [20].

FlavonoidMolecular FormulaMolecular WeightClassificationKey Analytical Differences
SteppogeninC₁₅H₁₂O₆288.3 g/molFlavanoneStrong tyrosinase inhibition (IC₅₀ < 50 μM)
QuercetinC₁₅H₁₀O₇302.2 g/molFlavonolHigher antioxidant activity than rutin
RutinC₂₇H₃₀O₁₆610.5 g/molFlavonol glycosideGlycoside form of quercetin (49.5% quercetin)
KaempferolC₁₅H₁₀O₆286.2 g/molFlavonolFaster degradation in gut microflora
NaringeninC₁₅H₁₂O₅272.3 g/molFlavanoneSimilar structure to steppogenin

Degradation and Metabolic Considerations

Gut microbial degradation studies reveal significant differences among flavonoid classes [23]. The 5,7,4'-trihydroxyl pattern found in many flavonoids, including related compounds to steppogenin, leads to faster degradation rates by gut microflora [23]. This information is crucial for understanding bioavailability patterns and developing appropriate analytical methods for biological samples.

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

288.06338810 g/mol

Monoisotopic Mass

288.06338810 g/mol

Heavy Atom Count

21

Melting Point

255 - 257 °C

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

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